S-N,N-Dimethyl-1-ferrocenylethylamine
Description
Significance of Chiral Organometallic Compounds in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern chemistry focused on the selective production of one enantiomer of a chiral molecule. chiralpedia.com The ability to control stereochemistry is paramount in various industries, including pharmaceuticals, agrochemicals, and materials science, where different enantiomers of a compound can exhibit vastly different biological activities or material properties. acs.orgnumberanalytics.com The thalidomide (B1683933) tragedy of the 1960s tragically underscored the importance of stereochemistry in drug design. chiralpedia.comacs.org
Chiral organometallic complexes are indispensable tools in achieving high stereoselectivity in chemical reactions. acs.orgnumberanalytics.com These compounds, often used as catalysts, create a chiral environment that influences the reaction pathway, favoring the formation of one stereoisomer over another. numberanalytics.comnumberanalytics.com The use of a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product is a highly efficient strategy. numberanalytics.com The development of such catalysts, particularly those involving transition metals, has been recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles, Noyori, and Sharpless for their work on enantioselective hydrogenation and oxidation reactions. acs.orgacs.org The chiral environment around the metal center, which is essential for asymmetric catalysis, can be introduced through various methods, including the use of chiral ligands. acs.orgacs.org
Overview of Ferrocene (B1249389) as a Privileged Scaffold in Ligand Design and Catalysis
Ferrocene, with the formula Fe(C₅H₅)₂, is an organometallic compound consisting of an iron atom sandwiched between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org This structure provides remarkable stability; it is unaffected by air, water, and strong bases and can be heated to high temperatures without decomposition. wikipedia.org Its unique three-dimensional structure, redox properties, and the ease with which its cyclopentadienyl rings can be functionalized make ferrocene and its derivatives "privileged structures" in asymmetric catalysis. nih.govrsc.org
The versatility of the ferrocene moiety allows for the creation of a wide array of diverse ligand motifs. rsc.org These ligands, particularly those that are chiral, have found extensive applications in homogeneous transition metal catalysis. mdpi.comtue.nl Ferrocene-based ligands, such as the Josiphos family, have proven highly efficient in numerous enantioselective processes, including industrial-scale olefin hydrogenations. mdpi.comwikipedia.org The ability to introduce substituents onto the ferrocene scaffold allows for fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the outcome of the catalyzed reaction. wikipedia.orgnih.gov
Historical Context and Development of S-N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)
This compound, an organometallic compound with the formula (C₅H₅)Fe(C₅H₄CH(CH₃)N(CH₃)₂), is named after chemist Ivar Ugi, who first reported its synthesis in 1970. wikipedia.org This compound is a cornerstone in the synthesis of a vast number of chiral ligands. wikipedia.orgacs.org
The development of Ugi's Amine was a significant advancement over previous methods. Earlier work by Nozaki and colleagues had shown that a ferrocene derivative with a chiral amine substituent could direct the lithiation of the ferrocene ring to produce products with planar chirality, but with only moderate optical purity (86%). wikipedia.org Ugi and his team improved upon this by using [1-(dimethylamino)ethyl]-ferrocene, which led to products with an optical purity greater than 95%. wikipedia.org The initial synthesis reported by Ugi involved converting (±)1-ferrocenylethanol to (±)1-ferrocenylchloroethane, which was then reacted with dimethylamine (B145610). wikipedia.org This produced a racemic mixture that was subsequently resolved into its separate enantiomers through the recrystallization of its tartrate salt. wikipedia.org While effective, this reliance on optical resolution is considered tedious and has somewhat impeded its practical applications on a larger scale. acs.orgacs.org More recent research has focused on developing more direct asymmetric syntheses of Ugi-type amines to bypass this limitation. acs.orgacs.org
The utility of Ugi's amine as a precursor for ligands in asymmetric catalysis was first demonstrated in 1974 by Kumada. wikipedia.org Since then, it has become a privileged structure for designing chiral ligands that possess both central and planar chirality, leading to high levels of enantioinduction in catalytic reactions. wikipedia.orgacs.orgacs.org
Fundamental Principles of Planar and Central Chirality in Ferrocenyl Systems
Chirality in ferrocenyl systems is a key feature that underpins their success in asymmetric catalysis. These systems can exhibit multiple types of chirality, most notably central and planar chirality. wikipedia.orgacs.org
Central Chirality: This is the most common form of chirality, arising from a stereogenic center, typically a carbon atom bonded to four different substituents. In this compound, the carbon atom in the ethyl group attached to the ferrocene ring and the dimethylamino group is a stereogenic center. wikipedia.org
Planar Chirality: This type of chirality arises when a molecule has a plane of chirality, meaning it lacks a local plane of symmetry. wikipedia.org In ferrocene derivatives, planar chirality occurs when a cyclopentadienyl ring is unsymmetrically substituted with two different groups (e.g., 1,2-disubstituted). wikipedia.org This creates two non-superimposable mirror images. The term "planar chirality" was repurposed for substituted ferrocenes by Schlögl in 1967. wikipedia.org
Ugi's amine is a prime example of a molecule that combines both central and planar chirality. The central chirality on the side chain can be used to direct the diastereoselective functionalization of the ferrocene ring, a process known as directed ortho-lithiation. wikipedia.orgresearchgate.net For instance, treating (S)-Ugi's amine with a strong base like n-butyllithium selectively removes a proton from one of the adjacent positions on the cyclopentadienyl ring. This directed metalation creates a new element of planar chirality in the molecule with high diastereoselectivity. wikipedia.org The combination of both central and planar chirality within the same ligand is often thought to work synergistically to achieve high levels of enantioselectivity in catalytic reactions. wikipedia.org The absolute configuration of the planar chirality is designated with the subscript 'p' (e.g., Rp or Sp) to distinguish it from central chirality. researchgate.net
Data Tables
Table 1: Physicochemical Properties of (S)-N,N-Dimethyl-1-ferrocenylethylamine
| Property | Value |
| IUPAC Name | [1-(Dimethylamino)ethyl]ferrocene wikipedia.org |
| Synonyms | (S)-(-)-[1-(Dimethylamino)ethyl]ferrocene, (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine |
| CAS Number | 31886-57-4 (S-enantiomer) wikipedia.orgchemicalbook.com |
| Molecular Formula | C₁₄H₁₉FeN wikipedia.orgchemicalbook.com |
| Molar Mass | 257.158 g·mol⁻¹ wikipedia.org |
| Appearance | Orange-brown oil / Dark brown liquid wikipedia.org |
| Density | 1.222 g/mL at 20 °C wikipedia.org |
| Boiling Point | 120-121 °C at 0.7 mmHg sigmaaldrich.com |
| Optical Activity | [α]20/D −14±1°, c = 1.5% in ethanol (B145695) sigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C14H19FeN |
|---|---|
Molecular Weight |
257.15 g/mol |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m0../s1 |
InChI Key |
ISOLNZQTVMCEOI-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for S N,n Dimethyl 1 Ferrocenylethylamine and Its Advanced Derivatives
Classical and Established Synthetic Routes
The foundational methods for preparing and utilizing S-N,N-Dimethyl-1-ferrocenylethylamine rely on well-established organic transformations, including multi-step syntheses, classical resolution, and directed metalation strategies.
The most common precursor for this compound is acetylferrocene (B1663952). The synthesis begins with the reduction of acetylferrocene to the corresponding racemic alcohol, 1-ferrocenylethanol. This alcohol is then typically converted into an acetate (B1210297), which undergoes nucleophilic substitution with dimethylamine (B145610) to yield the racemic product, N,N-Dimethyl-1-ferrocenylethylamine. researchgate.net An alternative pathway involves the direct reaction of 1-ferrocenylethanol with dimethylamine. chemicalbook.com
A notable synthesis reported by Zhang, Zhou, and Yu involves the esterification of 1-ferrocenylethanol, followed by substitution with dimethylamine. researchgate.net This multi-step process provides the target amine, which can then be subjected to resolution to isolate the desired (S)-enantiomer.
| Starting Material | Key Intermediates | Final Product | References |
| Acetylferrocene | 1-Ferrocenylethanol, 1-Ferrocenylethyl acetate | rac-N,N-Dimethyl-1-ferrocenylethylamine | researchgate.net |
| 1-Ferrocenylethanol | - | rac-N,N-Dimethyl-1-ferrocenylethylamine | chemicalbook.com |
This table summarizes common synthetic pathways to racemic N,N-Dimethyl-1-ferrocenylethylamine.
Obtaining enantiopure this compound is critical for its application in asymmetric synthesis. The classical method for resolving the racemic amine involves fractional crystallization using a chiral resolving agent, most commonly (+)-tartaric acid. This process selectively precipitates one diastereomeric salt, allowing for the isolation of the corresponding enantiomer of the ferrocenylethylamine after liberation from the salt. This technique is a cornerstone in obtaining optically pure Ugi's amine. researchgate.netacs.org
Another powerful resolution strategy involves converting the amine into a derivative that can be more easily separated. For instance, related chiral ferrocenylphosphines have been resolved via their phosphine (B1218219) sulfide (B99878) dibenzoyltartaric acid salts. researchgate.net While not a direct resolution of the amine itself, this highlights the principle of derivatization to achieve enantiomeric separation within the ferrocene (B1249389) family.
| Method | Resolving Agent | Principle | References |
| Classical Resolution | (+)-Tartaric Acid | Fractional crystallization of diastereomeric salts | researchgate.netacs.org |
| Derivatization/Resolution | Dibenzoyltartaric acid | Formation and separation of diastereomeric phosphine sulfide salts | researchgate.net |
This table outlines key resolution techniques for obtaining enantiopure ferrocenylethylamines.
The dimethylaminoethyl group of enantiopure this compound serves as an excellent chiral directing group for diastereoselective ortho-metalation (DoM). snnu.edu.cnnih.gov In this strategy, an organolithium reagent, typically n-butyllithium or sec-butyllithium, is used to deprotonate the ferrocene ring. wikipedia.orgorganic-chemistry.org The nitrogen atom of the dimethylamino group coordinates to the lithium cation, directing the deprotonation exclusively to the adjacent ortho position on the cyclopentadienyl (B1206354) (Cp) ring. researchgate.netwikipedia.org
This diastereoselective lithiation generates a planar chiral lithioferrocene intermediate. The stereochemistry of the ethylamine (B1201723) side chain dictates which of the two enantiotopic ortho protons is removed, leading to high diastereoselectivity. Subsequent quenching of this organolithium intermediate with a wide range of electrophiles (e.g., PPh₂Cl, Me₃SiCl, CO₂, PhSSPh) introduces a new substituent at the 2-position, creating a 1,2-disubstituted planar chiral ferrocene derivative. researchgate.netpostech.ac.kr This method is one of the most important and widely used for synthesizing planar chiral ferrocene ligands. researchgate.netsnnu.edu.cnnih.gov The analysis of the crystal structure of the amine hydrochloride suggests that the diastereoselectivity arises from the steric hindrance exerted by the methyl group on the chiral carbon. researchgate.net
Modern and Catalytic Approaches to Derivatization
While DoM is a powerful tool, it relies on stoichiometric amounts of strong bases. Modern approaches focus on transition-metal-catalyzed C–H activation, offering greater functional group tolerance, atom economy, and novel pathways for derivatization. nih.govrsc.orgnih.gov
Transition-metal-catalyzed C–H functionalization has become a versatile method for synthesizing ferrocene derivatives. rsc.orgrsc.org Various metals, including palladium, rhodium, iridium, gold, copper, and cobalt, have been employed to activate the C–H bonds of the ferrocene core. researchgate.netbeilstein-journals.org These reactions often utilize a directing group, such as the amide or amine functionality present in derivatives of this compound, to guide the metal catalyst to a specific C–H bond, typically at the ortho position. nih.govcolab.ws
For example, copper-catalyzed C–H amination has been developed to install various amines at the ortho-position of ferrocene amides under mild conditions. beilstein-journals.org Similarly, palladium catalysis has been extensively used for C–H arylation, acylation, and alkenylation of ferrocenes. researchgate.netnih.gov These methods provide direct and step-economical routes to functionalized ferrocenes that would be difficult to access through classical methods. nih.govresearchgate.net A significant advantage of these catalytic approaches is their potential to functionalize even distal C-H bonds, which are inaccessible via traditional DoM strategies. chemrxiv.orgacs.org
| Metal Catalyst | Directing Group | Transformation | References |
| Palladium (Pd) | Amine, Amide | Arylation, Acylation, Alkenylation | snnu.edu.cnresearchgate.netnih.gov |
| Copper (Cu) | Amide (8-aminoquinoline) | Amination | beilstein-journals.org |
| Cobalt (Co) | Pyridinyl | Alkenylation | beilstein-journals.org |
| Rhodium (Rh) | Various | C-H Functionalization | nih.govresearchgate.net |
| Iridium (Ir) | Various | C-H Functionalization | nih.govresearchgate.net |
This table presents a selection of transition-metal-catalyzed C-H functionalization reactions on ferrocene backbones.
A key frontier in ferrocene chemistry is the development of catalytic enantioselective methods to install planar chirality without relying on a pre-existing chiral center from Ugi's amine. snnu.edu.cn This is often achieved through the use of a chiral ligand in conjunction with a transition metal catalyst.
Significant progress has been made in palladium-catalyzed enantioselective C–H activation. researchgate.net For instance, the combination of a palladium catalyst with a chiral ligand, such as a chiral phosphoramidite (B1245037) or an amino acid, can achieve enantioselective C–H arylation of ferrocenyl ketones or amides. snnu.edu.cnresearchgate.net
A particularly innovative strategy involves the cooperative catalysis of palladium and a chiral norbornene derivative. chemrxiv.orgacs.orgnih.gov This system enables the regio- and stereoselective functionalization of distal C–H bonds in ferrocenylmethylamine, leading to the synthesis of valuable 1,3-disubstituted ferrocene derivatives with high enantioselectivity. chemrxiv.orgacs.org These advanced catalytic methods provide access to novel ferrocene scaffolds with unique stereochemical arrangements, expanding the toolkit for designing sophisticated ligands and catalysts for asymmetric synthesis. researchgate.netnih.gov
Targeted Synthesis of Chiral Ferrocenyl Ligands and Precursors
The enantiomerically pure compound this compound, often referred to as Ugi's amine, serves as a pivotal precursor in the synthesis of a wide array of chiral ferrocenyl ligands. thieme-connect.comchemrxiv.org Its unique structure, featuring both planar and central chirality, makes it an invaluable building block for ligands used in asymmetric catalysis. chemrxiv.org The synthetic strategies branching from Ugi's amine are modular, allowing for the systematic variation of steric and electronic properties of the final ligand. thieme-connect.comrsc.org
Synthesis of Ferrocenylphosphine Ligands (e.g., PPFA, BPPFA, Josiphos)
The synthesis of ferrocenylphosphine ligands is a well-established field, with the Josiphos family of ligands being particularly prominent. These ligands are typically synthesized from enantiomerically pure Ugi's amine via a flexible two-step process. thieme-connect.comrsc.org This methodology allows for the introduction of two different phosphorus donor groups, enabling extensive fine-tuning of the ligand's properties. thieme-connect.com
The general and highly modular synthesis begins with the diastereoselective ortho-lithiation of (S)-Ugi's amine, followed by the introduction of a phosphine group via reaction with a chlorophosphine, such as chlorodicyclohexylphosphine. rsc.org This step yields an aminophosphine (B1255530) intermediate. rsc.org The second step involves the substitution of the dimethylamino group with a second phosphine moiety. This substitution proceeds with retention of configuration at the stereocenic carbon, a key feature attributed to the participation of the iron atom in stabilizing the carbocation intermediate. chemrxiv.org
A variety of Josiphos-type ligands have been synthesized by varying the phosphine substituents. For instance, bisphospholane Josiphos-type ligands have been prepared in high yields by reacting the lithiated Ugi's amine derivative with a chlorophospholane, followed by displacement of the amino group with a secondary phospholane (B1222863) in refluxing glacial acetic acid. thieme-connect.com This approach has yielded pairs of diastereomeric ligands, such as L1 ((R,S)-CyPF-P(Me)BPL) and L2 ((S,R)-CyPF-P(Me)BPL), in good yields. thieme-connect.com
The modularity of the Josiphos synthesis is further highlighted by the preparation of new derivatives for copper-catalyzed reactions. rsc.org By modifying the substituents on both phosphorus atoms, ligands with tailored steric and electronic properties can be created. For example, electron-donating, electron-withdrawing, and bulky groups have been successfully incorporated. rsc.org
Another important class of ferrocenylphosphine ligands is derived from (R,S)-PPFA ([1-(dimethylamino)ethyl]-2-(diphenylphosphino)ferrocene), which is commercially available or can be prepared from Ugi's amine. nih.gov A modular synthetic sequence has been developed to create a library of chiral gold(I) catalysts by reacting PPFA with 2-substituted N-methylindoles to form new phosphine ligands, which are then complexed with a gold precursor like [AuCl(SMe2)]. nih.gov
| Ligand | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| (RC,SFc)-4 | (S)-Ugi's amine | 1. s-BuLi, Et2O 2. Cl-P(Cy)2 | 81% | thieme-connect.com |
| L1 (bisphospholane) | (RC,SFc)-4 | Secondary phospholane 2, acetic acid | 78% | thieme-connect.com |
| Aminophosphine 1 | (S)-Ugi's amine | 1. s-BuLi 2. Chlorodicyclohexylphosphine | 78% | rsc.org |
| (R,Rp)-Ligand LA | (R,Sp)-PPFA | N-methylindole | Good | nih.gov |
Preparation of Other Hybrid Ligand Systems (e.g., Oxazolines, N-Heterocyclic Carbenes)
Beyond phosphines, the ferrocene scaffold has been integrated into other important ligand classes, notably those containing oxazoline (B21484) and N-heterocyclic carbene (NHC) moieties. These hybrid ligands combine the unique stereochemical properties of the ferrocene unit with the coordination chemistry of the respective heterocycles.
Ferrocenyl-Oxazoline Ligands
Chiral ferrocenyl-oxazoline ligands are valuable in asymmetric catalysis. Their synthesis can be approached through several routes. One common method involves the reaction of ferrocene-based precursors with chiral amino alcohols. For example, ferrocenyl-oxazolines can be synthesized via an iodide-mediated ring expansion of N-ferrocenoyl-aziridine-2-carboxylic esters, a process that occurs with complete stereocontrol. capes.gov.br
A more direct and modular approach often starts with a commercially available ferrocenyloxazoline or involves a two-step synthesis from such. researchgate.net Directed ortho-lithiation of a ferrocene-oxazoline, followed by quenching with an electrophile, is a key strategy for introducing functionality. acs.org For instance, the synthesis of gem-disubstituted ferrocene-oxazoline ligands has been reported, which have shown enhanced enantioselectivity in certain reactions. acs.orgnih.gov The synthesis of a trisubstituted ferrocene oxazoline ligand, (Sp)-7, was achieved by a sequence of directed ortho-lithiations, quenching with electrophiles like trimethylsilyl (B98337) chloride (TMSCl) and benzophenone, and subsequent deprotection steps. acs.org The diastereoselectivity of the lithiation can even be reversed by using specific chelating agents, providing access to the opposite planar chirality. acs.org
| Ligand | Starting Material | Key Steps/Reagents | Yield | Reference |
|---|---|---|---|---|
| (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-(1-methylethyl)oxazoline 8 | Ugi's amine derivative | Five-step sequence | Good | researchgate.netscilit.com |
| (Sp)-7 (trisubstituted) | Ferrocene oxazoline 8 | 1. ortho-lithiation/TMSCl 2. ortho-lithiation/benzophenone 3. TBAF deprotection | Overall good | acs.org |
| (Rp)-7 (trisubstituted) | Ferrocene oxazoline 10 | 1. ortho-lithiation/I2 2. TBAF deprotection 3. Li-I exchange/TMSCl 4. ortho-lithiation/benzophenone | Overall good | acs.org |
| gem-disubstituted ferrocene oxazolines | - | Zn-mediated nucleophilic additions | up to 93% | mdpi.com |
Ferrocenyl N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes featuring a ferrocene backbone represent a class of ligands with tunable redox properties. rsc.org The synthesis of these ligands typically involves the preparation of a formamidinium salt precursor, followed by deprotonation to generate the free carbene. rsc.orgrsc.org
For example, a stable, crystalline six-membered NHC with a 1,1'-ferrocenediyl backbone was synthesized from 1,1'-diaminoferrocene. rsc.org The precursor, a formamidinium tetrafluoroborate, was deprotonated using lithium diisopropylamide (LDA) in THF to yield the free carbene. rsc.org Similarly, unsymmetrical NHCs with a ferrocenediyl backbone have been prepared, where the NHCs were generated from their formamidinium precursors with LDA and could be trapped in situ through complexation with rhodium(I) centers. rsc.org Another route involves the reaction of 1-(ferrocenyl)ethanol (B1143343) with various imidazole (B134444) derivatives in glacial acetic acid to form the NHC precursors. asianpubs.org These ferrocene-based NHCs are of interest for their potential application in developing redox-tunable catalysts. rsc.org
| Ligand Type | Precursor | Deprotonation Agent | Key Features | Reference |
|---|---|---|---|---|
| Stable 6-membered NHC (2c) | Formamidinium salt from 1,1'-diaminoferrocene | Lithium diisopropylamide (LDA) | Crystalline, stable at room temp. | rsc.org |
| Unsymmetrical NHCs (1-Np/Ph, 1-Np/Acm) | Formamidinium tetrafluoroborates | Lithium diisopropylamide (LDA) | Trapped in situ by Rh(I) complexation | rsc.org |
| Ferrocenyl-substituted NHC | From 1-(Ferrocenyl)ethanol and N-methylimidazole | - (synthesis of precursor) | Synthesis via reaction in acetic acid | asianpubs.org |
Coordination Chemistry of S N,n Dimethyl 1 Ferrocenylethylamine Derived Ligands
Complexation with Transition Metals (e.g., Palladium, Ruthenium, Rhodium, Iridium, Cobalt)
Ligands derived from S-N,N-Dimethyl-1-ferrocenylethylamine readily form stable complexes with a variety of Group 8-10 transition metals. The most common derivatives are ferrocenylphosphines, where a phosphino (B1201336) group is introduced at the position ortho to the ethylamine (B1201723) substituent, creating potent P,N-bidentate ligands. researchgate.net
Palladium: Palladium complexes of these ligands have been synthesized and are particularly studied for their applications in asymmetric catalysis. For instance, phosphinamine ligands derived from diastereoselective lithiation and subsequent quenching with chlorodiphenylphosphine (B86185) react with palladium precursors to form catalytically active species. nih.gov Similarly, (ferrocenylethynyl)phosphane derivatives form L₂PdCl₂-type complexes. acs.org
Ruthenium: Half-sandwich ruthenium(II) complexes are readily prepared. acs.orgacs.org For example, reacting a chiral ferrocenyl tosylamine-phosphine ligand, derived from Ugi's amine, with a ruthenium precursor yields complexes like (p-cymene)RuCl₂L, where the ligand initially coordinates in a monodentate fashion through the phosphorus atom. acs.orgacs.org
Rhodium and Iridium: A wide range of rhodium(I) and iridium(I) as well as rhodium(III) and iridium(III) complexes have been synthesized. acs.orgrsc.org Chiral phosphine-NHC ligands and P,N ferrocenyl ligands form complexes with precursors like [Ir(COD)Cl]₂ and their rhodium analogs. nih.govnih.gov The resulting complexes, such as Cp*MCl₂L (M = Rh, Ir), have been fully characterized and show interesting reactivity and dynamic behavior. acs.orgacs.org
Cobalt: Cobalt complexes involving these ligand types have also been reported. A dichloridocobalt(II) moiety was successfully coordinated by a syn-diastereomer of a ferrocenyl-based diphosphine ligand, demonstrating the versatility of the ferrocene (B1249389) scaffold in coordinating to first-row transition metals. acs.org
Table 1: Examples of Transition Metal Complexes with this compound-Derived Ligands
| Metal | Example Complex Formula | Ligand Type | Source(s) |
| Palladium | [Pd(allyl)(L)]⁺ | Phosphinamine | nih.gov |
| Ruthenium | (p-cymene)RuCl₂(L) | Tosylamine-phosphine | acs.orgacs.org |
| Rhodium | CpRhCl₂(L) | Tosylamine-phosphine | acs.orgacs.org |
| Iridium | CpIrCl₂(L) | Tosylamine-phosphine | acs.orgacs.org |
| Cobalt | CoCl₂(L) | Diphosphine | acs.org |
| Note: L represents a ligand derived from this compound. Cp denotes pentamethylcyclopentadienyl.* |
**3.2. Structural Elucidation of Metal-Ligand Complexes
The precise structures of these coordination compounds are determined through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
X-ray crystallography provides definitive proof of connectivity, coordination geometry, and stereochemistry in the solid state. Analysis of a palladium complex containing a phosphinamine ligand derived from Ugi's amine confirmed the (S)-planar chirality resulting from the directed ortho-metallation step. nih.gov The crystal structure of a rhodium(I) complex with a ferrocene-derived bis(NHC) ligand, [Rh(cod)(L)]BF₄, has also been determined, elucidating the chelation of the ligand to the metal center. rsc.org
In complexes where the ligand chelates to the metal, the bite angle and bond lengths are crucial parameters. For example, in P,N-chelated iridium complexes, the structure reveals a stable metal-centered chirality in addition to the ligand's inherent chirality. acs.org In some cases, unexpected coordination modes are observed; studies on bisamidinate ferrocene ligands with copper revealed "ansa" type structures where the ferrocene unit bridges the metal center, leading to unusually short Fe-Cu distances. nih.gov The cyclopentadienyl (B1206354) rings in the ferrocene backbone often exhibit a slight tilt, which is influenced by the coordination environment. nih.gov
Table 2: Selected Crystallographic Data for a Ferrocene-Derived Ligand Salt
| Compound | Crystal System | Space Group | Key Feature | Source(s) |
| rac-N,N-dimethyl-1-ferrocenylethylamine hydrochloride | Orthorhombic | P2₁2₁2₁ | Consists of two enantiomeric cations and two chloride anions. The Cp rings adopt a nearly eclipsed geometry. | researchgate.net |
NMR and IR spectroscopy are indispensable tools for characterizing these complexes in solution and for confirming ligand coordination.
NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, ³¹P) is fundamental. Upon complexation, the chemical shifts of the ligand's protons and carbons, particularly those near the coordination sites (the amino group and the phosphine (B1218219) group), experience significant changes. In ³¹P{¹H} NMR spectra of phosphine-derived ligand complexes, the phosphorus signal shifts upon coordination to the metal. rsc.org For rhodium complexes, coupling to the ¹⁰³Rh nucleus (I = 1/2) results in characteristic doublets, such as a signal at δ 19.6 with a J(RhP) of 147 Hz. acs.org The formation of diastereomeric complexes, which occurs when a new chiral center is created at the metal, can be observed as separate sets of signals in the NMR spectra. acs.orgacs.org
IR Spectroscopy: Infrared spectroscopy is used to observe changes in vibrational frequencies of functional groups upon coordination. For instance, in metal carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electronic environment at the metal center. nih.gov For complexes containing other functional groups, such as imines, the C=N stretching frequency shifts to a lower wavenumber upon coordination, indicating a weakening of the bond due to electron donation to the metal. mdpi.com Similarly, new bands appear in the far-IR region corresponding to metal-ligand vibrations (e.g., ν(M-N), ν(M-P)).
Table 3: Representative Spectroscopic Data for a Ferrocene-Derived Ligand and Complex
| Species | Technique | Key Signal/Band | Observation | Source(s) |
| rac-2-(N,N-dimethyl-α-aminoethyl)ferrocenylphenyl phosphinic acid N,N-diethylamide | ³¹P{¹H} NMR (CDCl₃) | ³¹P chemical shift | δ 33.8 (s) | rsc.org |
| [Cp*RhCl₂(L)] (L = tosylamine-phosphine) | ³¹P{¹H} NMR (CD₂Cl₂) | ³¹P chemical shift | δ 24.2 (broad at RT) | acs.org |
| Acetyl ferrocene imine ligand | IR (KBr) | ν(C=N) | 1656 cm⁻¹ | mdpi.com |
| Metal chelate of acetyl ferrocene imine | IR (KBr) | ν(C=N) | 1607–1644 cm⁻¹ | mdpi.com |
Influence of Ligand Stereochemistry on Coordination Geometry and Stability
The stereochemistry of ligands derived from this compound is a critical determinant of the resulting metal complex's structure and, consequently, its catalytic efficacy. These ligands possess at least one stereocenter at the α-carbon of the ethylamine side chain and gain planar chirality upon ortho-disubstitution. researchgate.net
This combination of chiral elements strongly influences the coordination environment. Studies have shown that the planar chirality of the ferrocene backbone can be more influential than the central chirality in determining the stereochemical outcome of catalytic reactions. researchgate.net The rigid ferrocene scaffold holds the donor groups in a well-defined spatial arrangement, which creates a specific chiral pocket around the metal center.
When such a ligand coordinates in a bidentate fashion, it can induce chirality at the metal center itself, leading to the formation of diastereomers (e.g., S(ligand),S(metal) and S(ligand),R(metal)). acs.org Often, one diastereomer is thermodynamically more stable, and in many cases, only the most stable diastereoisomer is observed experimentally, a finding that can be supported by DFT calculations. acs.org Furthermore, the specific combination of central and planar chirality has been shown to invert the enantioselectivity of catalytic reactions compared to related ligands possessing only central chirality, highlighting the profound control exerted by the ligand's stereochemical makeup on the transition state geometry. nih.gov The initial diastereoselective ortho-deprotonation of Ugi's amine, which sets the planar chirality, is itself a result of steric hindrance from the methyl group at the chiral carbon, demonstrating how the central chirality directs the formation of the planar chirality. researchgate.net
Dynamic Behavior and Fluxionality of Ferrocene-Metal Complexes
Ferrocene-metal complexes are not static entities and can exhibit dynamic processes, known as fluxionality, where atoms or groups of atoms interchange between symmetry-equivalent positions at a rate observable by NMR spectroscopy. wikipedia.org This behavior is often studied using variable-temperature (VT) NMR. wikipedia.org
Complexes of rhodium and iridium with P,N-ferrocenyl ligands have shown clear evidence of fluxionality. acs.org In the ³¹P{¹H} NMR spectra of certain [Cp*MCl₂(L)] (M = Rh, Ir) complexes, the phosphorus signal appears as a single broad resonance at room temperature. acs.org As the temperature is lowered, this signal broadens further and eventually decoalesces into two or more distinct signals of unequal intensity. acs.org This behavior indicates an equilibrium between different structures or conformers in solution. The exchange between these species is rapid on the NMR timescale at room temperature, leading to an averaged signal, but becomes slow enough at lower temperatures to allow for the observation of individual species. wikipedia.org This dynamic behavior can involve reversible ligand dissociation, rotation around metal-ligand bonds, or other intramolecular rearrangements. ilpi.com Such fluxionality can have significant implications for reactivity and catalysis, as different species in equilibrium may exhibit different catalytic activities.
Applications in Asymmetric Catalysis
Role of Chiral Ferrocenyl Ligands in Homogeneous Asymmetric Catalysis
Chiral ferrocenyl ligands are considered "privileged structures" in asymmetric catalysis due to their remarkable versatility, stability, and efficiency. rsc.org Their unique sandwich structure provides a rigid and predictable scaffold, while the ease of functionalization allows for systematic tuning of steric and electronic properties. rsc.orgiucr.org Ligands derived from S-N,N-Dimethyl-1-ferrocenylethylamine, such as those containing phosphine (B1218219) (P,N ligands), oxazoline (B21484), or amine functionalities, are particularly prominent. acs.orgresearchgate.net The ortho-directing capability of the dimethylamino group in Ugi's amine facilitates diastereoselective metalation, which is a key step in introducing other donor groups to the ferrocene (B1249389) backbone to create bidentate or tridentate ligands. acs.orgresearchgate.net These ligands coordinate with transition metals like palladium, rhodium, ruthenium, and iridium to form well-defined chiral catalysts. iucr.orgresearchgate.net The combination of planar and central chirality in these ligands is often essential for high asymmetric induction, as it creates a highly specific chiral environment around the metal center, enabling the catalyst to differentiate between the prochiral faces of a substrate. acs.orgdissertationtopic.net
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a fundamental and atom-economical method for producing chiral molecules. Ligands derived from this compound have been instrumental in developing powerful catalytic systems for the enantioselective hydrogenation of various unsaturated compounds.
A variety of transition metal complexes featuring ferrocenyl ligands are employed for asymmetric hydrogenation. Ruthenium (Ru), in particular, when complexed with chiral P,N,O- or P,P,N,N,O-ligands derived from ferrocenes, has shown excellent results in the hydrogenation and transfer hydrogenation of ketones. researchgate.netrsc.org For instance, ruthenium complexes of phosphino-oxazoline ferrocene ligands have achieved enantiomeric excesses (ee) of up to 99% in ketone hydrogenation. researchgate.net Similarly, rhodium (Rh) complexes are highly effective for the hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides, with reported enantioselectivities exceeding 99%. mdpi.com More recently, catalysts based on earth-abundant metals like manganese (Mn) and cobalt (Co) have been developed, utilizing novel ferrocene-based phosphine ligands. bham.ac.uk Manganese complexes with tridentate PNP ligands have demonstrated excellent enantioselectivities (92-99% ee) for the hydrogenation of aryl alkyl ketones. bham.ac.uk The high degree of enantioselectivity is attributed to the rigid chiral pocket created by the ferrocenyl ligand around the metal center, which dictates the binding orientation of the substrate.
The catalytic systems based on this compound derivatives are effective for a broad range of substrates. The primary targets for asymmetric hydrogenation are prochiral ketones, olefins, and imines. acs.orgbham.ac.uk Aryl alkyl ketones, heteroaromatic ketones, and α,β-unsaturated ketones are common substrates, yielding chiral secondary alcohols with high enantiopurity. rsc.orgbham.ac.ukscirp.org In the case of olefins, derivatives of dehydroamino acids and enamides are hydrogenated to produce chiral amino acid precursors and amines, respectively. mdpi.com
Reaction optimization is crucial for achieving high yields and enantioselectivity. Key parameters that are often tuned include the solvent, temperature, and hydrogen pressure. acs.orgmdpi.com For example, in the Rh-catalyzed hydrogenation of α-aryl enamides using a ferrocene-derived phosphine-phosphoramidite ligand, switching the solvent and adjusting the hydrogen pressure were critical steps in maximizing the enantiomeric excess to 96.4%. mdpi.com The modular nature of the ferrocenyl ligands allows for fine-tuning of the catalyst structure itself to match a specific substrate, further expanding the reaction scope. researchgate.net
Table 1: Performance in Asymmetric Hydrogenation of Ketones
| Catalyst System (Metal-Ligand Type) | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ruthenium-Phosphino-oxazoline | Ketones | Up to 99% | researchgate.net |
| Ruthenium-P,N,O Schiff base | Simple Ketones | Up to 94% | researchgate.net |
| Manganese-Tridentate PNP | Aryl Alkyl Ketones | 92-99% | bham.ac.uk |
| Cobalt-Fc-SPO | Diaryl Ketones | Up to 92% | bham.ac.uk |
| Ruthenium-P,P,N,N,O-ligand | Simple & α,β-Unsaturated Ketones | Up to 96% | rsc.org |
Asymmetric Carbon–Carbon and Carbon–Heteroatom Bond-Forming Reactions
Beyond hydrogenation, ligands derived from this compound are pivotal in a range of asymmetric reactions that form carbon-carbon and carbon-heteroatom bonds, which are central to modern organic synthesis.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. tezu.ernet.in The pioneering work of Hayashi and Kumada demonstrated the effectiveness of chiral ferrocenyl phosphine ligands in these transformations. acs.org While direct use of this compound is as a precursor, the resulting phosphine ligands (like PPFA) are highly effective. In asymmetric Suzuki couplings, these ligands facilitate the enantioselective formation of biaryl compounds. acs.org Similarly, in the asymmetric Heck reaction, which couples olefins with aryl halides, ferrocenyl phosphine ligands have been shown to provide high asymmetric induction. acs.org The Sonogashira reaction, coupling terminal alkynes with aryl or vinyl halides, can also be rendered asymmetric using chiral palladium-ferrocenyl complexes, although much of the modern focus has shifted to developing ligand-free, heterogeneous catalysts for improved recyclability and reduced waste. ibs.re.krresearchgate.net The success of the ferrocenyl ligands in these reactions stems from their ability to stabilize the palladium catalyst and control the geometry of the transition state during the key oxidative addition and reductive elimination steps.
Palladium-catalyzed asymmetric allylic substitution (or alkylation, AAA) is a widely used method for forming chiral C-C, C-N, and C-O bonds. dissertationtopic.net Chiral ligands derived from this compound, particularly those with phosphine and oxazoline (PHOX) or thioether functionalities, have proven highly effective. dissertationtopic.netmdpi.com These ligands form palladium complexes that catalyze the reaction between an allylic substrate (like an acetate) and a nucleophile. iucr.orgmdpi.com The absolute configuration of the product is often determined by the central chirality of the ligand, but a proper match between the planar and central chirality is crucial for achieving high enantioselectivity. dissertationtopic.net Using ferrocenyl oxazoline-based P,N-ligands, enantioselectivities of up to 97.2% have been achieved in allylic amination. dissertationtopic.net The introduction of siloxane chains to oxazoline ferrocene ligands has been shown to further enhance efficacy and stereocontrol in these reactions. mdpi.com
Table 2: Performance in Palladium-Catalyzed Asymmetric Allylic Substitution
| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ferrocenyl Phosphine Thioether | Allylic Acetate (B1210297) | Not specified | Up to 93% | iucr.org |
| S,S,Rp-Oxazoline Ferrocene | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | High | mdpi.com |
| P,N-Ferrocenyl Oxazoline | Allylic Acetate | Benzylamine | 97.2% | dissertationtopic.net |
| P,S-Ferrocenylthiophosphine | (±)-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 97% | researchgate.net |
Asymmetric Alkylation and Related Transformations
Ligands derived from this compound have demonstrated considerable efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These P,N-ligands, which combine planar chirality from the ferrocene backbone and central chirality from the ethylamine (B1201723) side chain, create a highly effective chiral environment around the metal center. doi.orgnih.gov
In the palladium-catalyzed allylic alkylation of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate, various ferrocenylphosphinamine ligands have been studied. The combination of planar and central chirality in these ligands was found to be crucial for achieving stereoinduction. doi.org For instance, a palladium complex of a ligand synthesized from this compound and trans-2,5-dimethylpyrrolidine afforded the alkylation product with moderate enantiomeric excess (ee). doi.org Similarly, siloxane-substituted oxazoline ferrocene ligands, prepared from precursors accessible from Ugi's amine, have been used in the Pd-catalyzed AAA of rac-1,3-diphenylprop-2-enyl acetate, yielding products with high enantioselectivity and in nearly quantitative yields. nih.gov
The following table summarizes representative results for the asymmetric allylic alkylation of rac-1,3-diphenylprop-2-enyl acetate with various nucleophiles using catalysts derived from this compound.
| Ligand Type | Nucleophile | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ferrocenylphosphinamine | Dimethyl malonate | Reasonable | up to 36% | doi.org |
| Ferrocenylphosphinamine | Dimethyl methylmalonate | Reasonable | up to 38% | doi.org |
| Siloxane-substituted oxazoline ferrocene (S,N-bidentate) | Dimethyl malonate | ~Quantitative | High | nih.gov |
| Phosphine-hydrazone ferrocenyl ligand | Dimethyl malonate | Good | up to 84% | nih.gov |
Beyond allylic alkylation, related transformations such as enantioselective conjugate additions have also been explored. While the broader field of organocatalytic conjugate addition is extensive, ferrocene-containing catalysts have been noted for their unique structural contributions, where the metal atom acts as an architectural element rather than a direct participant in the catalytic cycle. rsc.org
Other Asymmetric Transformations (e.g., Transfer Hydrogenation, Oxidation, Reduction)
The utility of ligands derived from this compound extends to various asymmetric reduction reactions. In particular, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones has been a successful area of application. rsc.orgpsecommunity.org Chiral P,N,O-tridentate Schiff base ligands, prepared from derivatives of this compound, have been employed in the Ru-catalyzed ATH of simple ketones, achieving up to 94% ee with 99% conversion for substrates with electron-withdrawing groups. rsc.org
In a notable example, a ruthenium(II) complex with a chiral P,N-ligand derived from this compound was used for the ATH of acetophenone, using a formic acid/triethylamine mixture as the hydrogen source. This system furnished 1-phenylethanol (B42297) with an enantiomeric excess of up to 86%. scirp.org The same catalyst was also applied to the reduction of other aromatic ketones. scirp.org
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ru(II) with P,N,O-tridentate Schiff base ligand | Aromatic ketones | up to 99% | up to 94% | rsc.org |
| Ru(II) with (RC, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene | Acetophenone | Moderate | 83% | scirp.org |
| Ir(I) with (RC, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene | Aromatic ketones | - | up to 86% | scirp.org |
Asymmetric hydrosilylation of ketones represents another important reduction transformation. Catalytic systems based on first-row transition metals and zinc, often with chiral ligands, have seen significant progress, in some cases approaching the performance of noble metal catalysts. doi.org While many ligand types are used, the modular nature of ferrocene-based ligands makes them attractive candidates for this reaction. doi.orgnih.gov
Despite the success in reduction reactions, the application of catalysts derived from this compound in asymmetric oxidation reactions is not well-documented in the reviewed literature.
Mechanistic Investigations of Chiral Ferrocene-Catalyzed Reactions
The high degree of stereochemical control exerted by ligands derived from this compound is attributed to the synergistic effect of central and planar chirality. nih.govresearchgate.net The rigid ferrocene backbone provides a well-defined and sterically demanding environment, while the chiral side chain, originating from the ethylamine moiety, directs the substrate's approach to the metal center. nih.gov
Direct experimental or computational studies detailing the key intermediates and transition states for reactions catalyzed specifically by this compound derivatives are limited. However, insights can be drawn from studies on closely related systems. For instance, in Pd-catalyzed allylic alkylation, solution NMR studies of a palladium complex with a ferrocenylphosphinamine ligand revealed the presence of only the exo-configured allyl diastereomer as the intermediate. doi.org
In the context of transfer hydrogenation, mechanistic work on related ruthenium catalysts suggests a concerted outer-sphere mechanism where a hydridic Ru-H and a protic N-H are transferred to the ketone via a six-membered transition state. nih.gov Operando reaction monitoring using NMR and UV-Vis spectroscopy on related Ru-catalyzed transfer hydrogenations has identified Ru-formate and Ru-hydride species as key catalyst intermediates. rsc.org For palladium-hydride catalyzed reactions, the active Pd(II)-H intermediate has been detected by ¹H NMR at characteristic high-field chemical shifts. researchgate.net
Research specifically addressing the deactivation and longevity of catalysts derived from this compound is not extensively reported. General studies on related catalyst classes provide some potential insights. For palladium catalysts with phosphine ligands, deactivation can occur through the formation of catalytically inactive Pd(0) nanoparticles or clusters. nih.gov In some cases, this deactivation is reversible, and the active Pd(II) state can be regenerated by an oxidant. nih.gov
For ruthenium catalysts, deactivation in hydrogenation reactions can be linked to the loss of the metal from the support in heterogeneous systems or the formation of inactive dimeric species in homogeneous catalysis. psecommunity.org The stability and recyclability of catalysts are critical for industrial applications, and the development of robust ligands is an ongoing area of research. For instance, the covalent attachment of ferrocene-based catalysts to supports is a strategy explored to improve longevity and facilitate recycling.
Electrochemical Properties and Applications
Redox Characteristics of S-N,N-Dimethyl-1-ferrocenylethylamine and its Derivatives
The electrochemical signature of this compound is dominated by the redox activity of its ferrocene (B1249389) core. Ferrocene and its derivatives are well-known for their stable and reversible one-electron oxidation-reduction process, involving the iron center transitioning between the Fe(II) and Fe(III) states (Fc/Fc⁺). mdpi.comwikipedia.org This process is typically observed as a well-defined redox couple in cyclic voltammetry experiments. mdpi.com For many ferrocene derivatives, this redox process is electrochemically quasi-reversible, as indicated by peak separations (ΔEₚ) greater than the theoretical Nernstian value of 59 mV for a one-electron transfer and peak current ratios (Iₚₐ/Iₚ꜀) that deviate from unity. mdpi.com This quasi-reversibility can be attributed to factors like solution resistance and the kinetics of heterogeneous electron transfer. mdpi.com
A key feature of ferrocene chemistry is the tunability of the redox potential of the Fe(II)/Fe(III) couple through the introduction of substituents on the cyclopentadienyl (B1206354) rings. wikipedia.orgresearchgate.netmdpi.com The electronic nature of these substituents directly influences the ease of oxidation of the iron center. wikipedia.orgulisboa.pt
Electron-donating groups , such as alkyl groups (e.g., methyl) and the N,N-dimethylaminoethyl group in the title compound, increase the electron density at the iron center. This makes the ferrocene moiety easier to oxidize, resulting in a shift of the redox potential to more negative (cathodic) values compared to unsubstituted ferrocene. wikipedia.orgresearchgate.net
Electron-withdrawing groups , such as carboxyl, chloro, or acetyl groups, have the opposite effect. They decrease the electron density at the iron center, making it more difficult to oxidize and shifting the redox potential to more positive (anodic) values. wikipedia.orgmdpi.com
This predictable substituent effect allows for the rational design of ferrocene derivatives with specific redox potentials for various applications. researchgate.netmdpi.com For instance, studies on various substituted ferrocenes have established a linear correlation between their half-wave oxidation potentials and the Hammett constant (σₚ) of the substituent. ulisboa.pt
In addition to the primary redox event at the iron center, derivatives of this compound that contain other redox-active functional groups, such as an aniline (B41778) moiety, can exhibit additional oxidation signals. mdpi.com For example, some ferrocenyl aniline derivatives show a second, irreversible oxidation peak corresponding to the oxidation of the amine group, a process that can be dependent on the pH of the medium. mdpi.com
| Ferrocene Derivative | Substituent Type | Effect on Redox Potential (E₁/₂) | Reference |
|---|---|---|---|
| Decamethylferrocene | Electron-Donating (-CH₃) | Shifts to more negative potential (easier to oxidize) | wikipedia.org |
| (S)-N,N-Dimethyl-1-ferrocenylethylamine | Electron-Donating (-CH(CH₃)N(CH₃)₂) | Shifts to more negative potential | wikipedia.orgresearchgate.net |
| Unsubstituted Ferrocene | Reference | Standard potential (~0.64 V vs. NHE) | wikipedia.org |
| Acetylferrocene (B1663952) | Electron-Withdrawing (-COCH₃) | Shifts to more positive potential (harder to oxidize) | researchgate.net |
| Ferrocenecarboxylic acid | Electron-Withdrawing (-COOH) | Shifts to more positive potential | wikipedia.org |
| Chloroferrocene | Electron-Withdrawing (-Cl) | Shifts to more positive potential | mdpi.com |
Electrochemical Enantiodiscrimination and Chiral Recognition Studies
The inherent chirality of this compound, stemming from the stereogenic center at the α-carbon of the ethylamine (B1201723) substituent, makes it a valuable tool in the field of electrochemical chiral recognition. sigmaaldrich.comsigmaaldrich.com It can be employed as a chiral probe to investigate the enantiodiscrimination capabilities of other chiral systems, such as chiral ionic liquids, through techniques like cyclic voltammetry. sigmaaldrich.comsigmaaldrich.com
The principle of electrochemical chiral recognition relies on the formation of transient diastereomeric complexes between a chiral selector (or receptor) and the enantiomers of a chiral analyte (the probe). bham.ac.uk These diastereomeric complexes have different formation constants and stabilities, which translates into distinguishable electrochemical responses. When a chiral ferrocene derivative like this compound acts as a selector, it interacts differently with the enantiomers of a chiral analyte. This difference in interaction can manifest as a measurable difference in the redox potential (ΔE₁/₂) of the ferrocene moiety for each enantiomer. bham.ac.uk
Conversely, when this compound is used as the chiral probe, its enantiomers will interact differently with a chiral electrode surface or a chiral selector in solution, again leading to distinct electrochemical signals. unimi.itresearchgate.net For example, studies have successfully used chiral ferrocene derivatives to electrochemically sense and discriminate between the enantiomers of chiral diols and amino acids. bham.ac.ukrsc.org The ability to achieve significant potential differences for the oxidation of the diastereomeric complexes is a key measure of the selector's enantiodiscrimination efficiency. bham.ac.uk
The development of chiral selectors based on ferrocene is an active area of research, with various molecular designs being explored. These include ferrocene derivatives functionalized with boronic acids for sensing chiral diols and macrocyclic structures designed to bind specific analytes with high enantioselectivity. bham.ac.uk
Application in Modified Electrodes and Sensing Platforms
Ferrocene and its derivatives, including this compound, are widely used in the construction of modified electrodes and electrochemical sensors. acs.orgnih.gov The ferrocenyl group serves as an excellent redox mediator or label due to its robust and reversible electrochemistry. acs.org By immobilizing the ferrocene derivative onto an electrode surface, a platform capable of detecting a wide range of analytes can be created. nih.govsemanticscholar.org
The modification of electrode surfaces can be achieved through various methods, such as the formation of self-assembled monolayers (SAMs) or the incorporation into polymer films or carbon paste matrices. bham.ac.uknih.gov For instance, thiol- or silane-functionalized derivatives of ferrocene can be covalently attached to gold or oxide-based electrodes, respectively. bham.ac.ukutexas.edu this compound itself can be used to synthesize more complex ligands which are then attached to surfaces. researchgate.net
These ferrocene-modified electrodes form the basis of various sensing architectures:
Biosensors: Ferrocene acts as an electron shuttle between an enzyme's active site and the electrode surface, enabling the detection of substrates like glucose or hydrogen peroxide. nih.gov
Chemical Sensors: Receptors capable of binding specific ions or molecules are coupled with a ferrocene reporter. The binding event perturbs the electronic environment of the ferrocene, causing a shift in its redox potential and thus signaling the presence of the analyte. acs.orgrsc.org
Chiral Sensors: As discussed in the previous section, electrodes modified with a chiral ferrocene derivative can be used for the enantioselective recognition of chiral molecules. bham.ac.ukrsc.org
The sensitivity and selectivity of these sensors depend on the design of the recognition element and the efficiency of the signal transduction, where the ferrocene moiety plays a crucial role. acs.orgmdpi.com
Electron Transfer Mechanisms in Ferrocene Systems
The electrochemical behavior of this compound is fundamentally governed by the principles of electron transfer (ET). utep.edu In chemical and electrochemical systems, ET reactions are broadly classified into two main categories: outer-sphere and inner-sphere mechanisms. utep.edudavuniversity.orgwikipedia.org
Outer-Sphere Electron Transfer (OSET): This mechanism characterizes reactions where the electron transfer occurs between reactants that are not covalently linked and remain electronically separate. utep.eduwikipedia.org The electron "hops" or "tunnels" through space from the donor to the acceptor. wikipedia.orgmdpi.com The redox reaction of unsubstituted ferrocene (Fc ⇌ Fc⁺ + e⁻) is a classic example of a rapid and reversible outer-sphere process. wikipedia.org The rate of OSET is described by the Marcus theory, which relates the reaction rate to the thermodynamic driving force and the reorganization energy—the energy required to change the bond lengths and solvent orientation upon electron transfer. wikipedia.orglibretexts.org
Inner-Sphere Electron Transfer (ISET): In this mechanism, the electron transfer is mediated by a bridging ligand that is covalently attached to both the electron donor and acceptor, forming a single, transient supermolecule. utep.eduwikipedia.orglibretexts.org This creates a direct pathway for the electron to travel. wikipedia.org For this to occur, at least one of the metal complexes must be substitutionally labile to allow the formation of the bridge. davuniversity.orglibretexts.org While less common for simple ferrocene systems, ISET can become relevant in more complex, bridged biferrocene molecules or when ferrocene derivatives interact with electrode surfaces through specific chemical bonds. utep.eduresearchgate.net
For this compound undergoing simple oxidation at an electrode, the process is best described as a heterogeneous outer-sphere electron transfer. The molecule diffuses to the electrode surface, and the electron is transferred without the formation of a covalent bond to the electrode. utwente.nlweebly.com The kinetics of this transfer can be influenced by the structure of the molecule and any layers present on the electrode surface. utexas.eduutwente.nl
| Characteristic | Outer-Sphere Electron Transfer (OSET) | Inner-Sphere Electron Transfer (ISET) | Reference |
|---|---|---|---|
| Reactant Interaction | Reactants remain separate; no covalent linkage. | Reactants are connected by a bridging ligand. | utep.eduwikipedia.org |
| Coordination Spheres | Coordination shells of reactants remain intact. | Coordination shells are altered to form a bridge. | wikipedia.orglibretexts.org |
| Electron Pathway | Electron tunnels or hops through space. | Electron is transferred through the bridging ligand. | wikipedia.orgwikipedia.org |
| Typical Ferrocene System | Fc/Fc⁺ redox couple. | Bridged biferrocene systems. | utep.eduwikipedia.org |
| Key Theoretical Model | Marcus Theory. | Taube's Bridging Ligand Theory. | wikipedia.orglibretexts.org |
Advanced Characterization Techniques and Spectroscopic Analysis
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (S)-N,N-Dimethyl-1-ferrocenylethylamine. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of the free amine, distinct signals are observed for the different protons in the molecule. researchgate.net The methyl protons of the dimethylamino group appear as a singlet, while the methyl protons on the chiral ethyl side chain appear as a doublet due to coupling with the adjacent methine proton. researchgate.net The methine proton itself appears as a quartet. researchgate.net The protons on the cyclopentadienyl (B1206354) (Cp) rings show characteristic signals in the aromatic region. researchgate.net Specifically, the unsubstituted Cp ring typically displays a singlet integrating to five protons, whereas the protons on the substituted Cp ring show more complex multiplet patterns due to their diastereotopic nature. researchgate.net
For the hydrochloride salt of N,N-dimethyl-1-ferrocenylethylamine, the ¹H NMR spectrum in CDCl₃ shows a doublet for the CHCH₃ protons at δ 1.194 ppm, two distinct signals for the N(CH₃)₂ protons at δ 3.115 and 3.021 ppm, a signal for the C₅H₅FeC₅H₄CH at δ 3.762 ppm, and signals for the nine protons of the ferrocenyl group at δ 4.183 and 4.297 ppm. researchgate.net A broad signal corresponding to the N⁺–H proton appears far downfield at δ 11.872 ppm. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data, providing information about the carbon skeleton. The spectra show distinct resonances for the methyl carbons, the chiral methine carbon, and the carbons of the two cyclopentadienyl rings. rsc.org The carbon atoms of the substituted Cp ring show different chemical shifts, reflecting their unique electronic environments. rsc.org
A key application of NMR for this chiral amine is the determination of enantiomeric purity. This can be achieved by using chiral solvating agents, such as (S)-mandelic acid. researchgate.net In the presence of the chiral agent, the enantiomers form diastereomeric salts or complexes, which exhibit separate and distinguishable signals in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. researchgate.net
Table 1: Representative ¹H NMR Data for N,N-Dimethyl-1-ferrocenylethylamine Hydrochloride researchgate.net
| Assignment | Chemical Shift (δ, ppm) |
| CHCH₃ | 1.194 (3H) |
| N(CH₃ )₂ | 3.115 and 3.021 (6H) |
| C₅H₅FeC₅H₄CH | 3.762 (1H) |
| C₅H₅ FeC₅H₄ | 4.183 and 4.297 (9H) |
| N⁺–H | 11.872 (1H) |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Environment Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in (S)-N,N-Dimethyl-1-ferrocenylethylamine and to probe the coordination of the iron center.
The IR spectrum provides characteristic absorption bands that confirm the compound's structure. Key features in the IR spectrum of the hydrochloride salt include bands corresponding to the unsubstituted cyclopentadienyl ring, typically observed around 1104 cm⁻¹ and 997 cm⁻¹. researchgate.net The presence of a monosubstituted cyclopentadienyl ring gives rise to bands in the 1022-1148 cm⁻¹ region. researchgate.net Furthermore, the stretching vibration of the bond between the iron atom and the cyclopentadienyl rings (υFe-C) appears in the far-IR region, with characteristic peaks at approximately 486 cm⁻¹ and 510 cm⁻¹. researchgate.net Other bands in the spectrum correspond to C-H stretching and bending vibrations of the alkyl groups and the Cp rings, as well as C-N stretching vibrations. rsc.org
While detailed Raman spectroscopic data for this specific compound is less commonly reported in the literature, it would be expected to provide complementary information, particularly for the symmetric vibrations of the ferrocenyl moiety, which are often weak or inactive in the IR spectrum.
Table 2: Characteristic IR Absorption Bands for N,N-Dimethyl-1-ferrocenylethylamine Hydrochloride researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 1103.9, 996.6 | Unsubstituted Cyclopentadienyl Ring |
| 1022.0 - 1147.6 | Substituted Cyclopentadienyl Ring |
| 486.1, 509.9 | Fe-C Stretching Vibration (υFe-C) |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of (S)-N,N-Dimethyl-1-ferrocenylethylamine and to assess its purity. The compound has a molecular weight of 257.15 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 257. The isotopic pattern of this peak would be characteristic of a compound containing one iron atom. The fragmentation pattern is also informative. A major fragmentation pathway involves the cleavage of the C-C bond between the chiral center and the ferrocenyl group, leading to a stable ferrocenyl cation or related fragments. Another common fragmentation is the loss of the dimethylamino group.
Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, is also used, particularly for the protonated molecule [M+H]⁺ at m/z 258 or adducts with sodium [M+Na]⁺. rsc.org This technique is valuable for confirming the molecular mass with minimal fragmentation. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the confirmation of the elemental composition.
Chiroptical Techniques (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical techniques are essential for characterizing chiral molecules like (S)-N,N-Dimethyl-1-ferrocenylethylamine, as they are sensitive to the three-dimensional arrangement of atoms.
Optical rotation is the most common chiroptical technique used for this compound. It measures the rotation of plane-polarized light by a chiral sample. The (S)-enantiomer is levorotatory, meaning it rotates light to the left. A reported value for the specific rotation ([α]) of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is -14° (c=1.5 in ethanol). sigmaaldrich.com This value is a physical constant for the pure enantiomer under specific conditions (concentration, solvent, temperature, and wavelength) and is a critical parameter for confirming the identity and enantiomeric purity of a sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of the molecule, including the absolute configuration of the chiral center and the planar chirality of the ferrocene (B1249389) core. The electronic transitions associated with the ferrocene moiety are sensitive to the chiral environment and give rise to characteristic CD signals (Cotton effects), which can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations.
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
The crystal structure of the hydrochloride salt of racemic-N,N-dimethyl-1-ferrocenylethylamine has been determined. researchgate.net The analysis shows that the crystal lattice is composed of an equal number of (R)- and (S)-enantiomer cations and chloride anions. researchgate.net The ferrocene unit adopts a nearly eclipsed conformation, with the two cyclopentadienyl rings being almost parallel. researchgate.net The interplanar angles between the η⁵(C₅H₅) and η⁵(C₅H₄R) rings are reported to be small, in the range of 2.5° to 4.0°. researchgate.net The analysis of bond lengths and angles confirms the expected geometry for the ferrocenyl and the N,N-dimethyl-1-ethanamine moieties. researchgate.net This technique provides unambiguous proof of the molecular connectivity and conformation in the crystalline state and offers insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. researchgate.netiucr.org
Table 3: Crystal Data for Racemic N,N-Dimethyl-1-ferrocenylethylamine Hydrochloride researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀FeNCl |
| Molecular Weight | 293.61 |
| Crystal System | Orthorhombic |
| Space Group | P2(1)/c |
| a (Å) | 16.460(3) |
| b (Å) | 13.639(3) |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to organometallic compounds like S-N,N-Dimethyl-1-ferrocenylethylamine to understand their bonding, electronic properties, and reactivity.
DFT calculations have been instrumental in analyzing the electronic distribution and frontier molecular orbitals (HOMO and LUMO) of ferrocene (B1249389) derivatives. For instance, studies on related phosphine (B1218219) derivatives of N,N-dimethyl-1-ferrocenylethylamine have utilized DFT to optimize molecular geometries and calculate electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is typically localized on the electron-rich ferrocene moiety, specifically the iron atom and cyclopentadienyl (B1206354) (Cp) rings, indicating its propensity to act as an electron donor. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
Computational analyses, such as Hirshfeld surface analysis, have been used to investigate intermolecular interactions in the crystal structures of related N,N-dimethylaminomethylferrocene derivatives. iucr.org These studies reveal the nature and extent of non-covalent interactions, such as van der Waals forces and C-H···π interactions, which are governed by the molecule's electronic structure and play a significant role in its solid-state packing and behavior. iucr.org The reactivity of this compound is famously demonstrated in its diastereoselective ortho-lithiation, a cornerstone of chiral ferrocene ligand synthesis. researchgate.net DFT calculations can model the interaction between the dimethylamino group and the organolithium reagent, explaining the high regioselectivity observed. The nitrogen's lone pair coordinates to the lithium atom, directing the deprotonation to the adjacent ortho position on the cyclopentadienyl ring. Theoretical models can further explain the diastereoselectivity by analyzing the steric hindrance created by the chiral ethylamine (B1201723) side chain, which favors the approach of the base to one specific ortho-proton over the other. researchgate.net
Below is a table summarizing typical data obtained from DFT calculations on a related ferrocenylphenyl phosphinic acid derivative of N,N-dimethyl-1-ferrocenylethylamine.
| Computational Parameter | Value (a.u.) | Description |
| Energy of HOMO (Neutral) | Varies | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| Energy of SOMO (Cation) | Varies | Energy of the Singly Occupied Molecular Orbital in the oxidized ferrocenium (B1229745) form. |
| HOMO-LUMO Gap | Varies | Indicates chemical reactivity and kinetic stability. |
Note: Specific energy values are highly dependent on the exact molecule, basis set, and functional used in the calculation. The table illustrates the type of data generated.
Modeling of Reaction Mechanisms and Transition States in Asymmetric Catalysis
While this compound itself is primarily a precursor, its derivatives are extensively used as ligands in asymmetric catalysis. Computational modeling is crucial for understanding how these chiral ligands induce enantioselectivity. nih.gov DFT is the workhorse for modeling reaction mechanisms, allowing researchers to map out the entire energy profile of a catalytic cycle, including intermediates and, most importantly, transition states. nih.gov
The key to understanding asymmetric catalysis lies in analyzing the transition states of the enantioselectivity-determining step. For a reaction involving a chiral ferrocenyl ligand, there will be two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The difference in their calculated free energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction.
Modern computational studies on complex organometallic catalytic systems can involve over 160 atoms, pushing the boundaries of current computational resources. nih.gov These studies can elucidate subtle non-covalent interactions, such as CH···O hydrogen bonds or steric repulsions within the transition state structure, that are responsible for stereochemical control. nih.gov For example, in reactions catalyzed by ruthenium complexes with chiral diphosphine ligands, computational models have shown that interactions between the chiral ligands and the substrate in a chair-like transition state dictate the stereochemical outcome. nih.gov Although specific, detailed mechanistic modeling for a reaction catalyzed by a ligand derived directly and solely from this compound is not extensively documented in the provided literature, the established methodologies are readily applicable. Such studies would model the coordination of the substrate to the metal center and analyze the diastereomeric transition states to rationalize the observed enantioselectivity.
Conformational Analysis and Stereochemical Prediction
The stereochemical outcome of a reaction catalyzed by a chiral ligand is intimately linked to the ligand's three-dimensional structure and conformational preferences. This compound possesses central chirality at the carbon atom of the ethylamine substituent and, upon ortho-substitution, gives rise to planar chirality in the ferrocene core. cnr.it
Computational conformational analysis, often using DFT or molecular mechanics, is employed to determine the most stable conformations of the ligand and its metal complexes. researchgate.net For ferrocene derivatives, a key conformational feature is the orientation of the substituents on the cyclopentadienyl rings and the rotational barrier between the rings. The two Cp rings in ferrocene derivatives are nearly parallel, with a small dihedral angle, and can adopt conformations ranging from eclipsed to staggered. biomedpharmajournal.org The introduction of the bulky N,N-dimethyl-1-ethylethylamine group and further substitutions create specific, low-energy conformations that are crucial for effective chiral induction.
Crystal structure analysis provides experimental data on the solid-state conformation, which serves as a benchmark for computational models. researchgate.net For example, X-ray diffraction has established the stereochemistry of substitution reactions involving this amine. researchgate.net Theoretical calculations can then explore the conformational landscape in solution, which may differ from the solid state. DFT studies on ferrocene imide derivatives, for instance, have been used to predict the preferred cis-trans configuration in solution. nih.gov In the case of this compound derivatives, computational analysis can predict the orientation of the dimethylamino group relative to the ferrocene core, which is critical for its role in directing lithiation and in forming a well-defined chiral pocket in a catalyst. researchgate.net Optimized structures of diastereomers calculated via DFT can reveal the subtle energetic differences that lead to stereoselective synthesis. rsc.org
| Structural Parameter | Typical Value/Observation | Method of Determination |
| Cp-Cp Dihedral Angle | ~2-4° | X-ray Crystallography, DFT |
| Cp Ring Conformation | Eclipsed or nearly eclipsed | X-ray Crystallography, DFT |
| Side Chain Orientation | Directed by steric and electronic factors | Conformational Analysis (DFT) |
| Absolute Configuration | (S) at C, (R)p or (S)p at chiral plane | X-ray Crystallography |
Computational Approaches to Chiral Recognition and Enantiodiscrimination
Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This compound and its derivatives are used as chiral selectors or probes in such studies. Computational modeling provides a molecular-level understanding of the interactions driving this recognition.
One experimental technique to study enantiodiscrimination is NMR spectroscopy using chiral solvating or derivatizing agents. researchgate.net For example, (S)-mandelic acid has been used as a chiral protonating agent to determine the enantiomeric composition of N,N-dimethyl-α-ferrocenylethylamine by inducing diastereomeric complexes that are distinguishable in the ¹H NMR spectrum. researchgate.net Computational methods can model these diastereomeric complexes. By calculating the structures and energies of the complexes formed between the chiral amine and the two enantiomers of a substrate (or vice versa), one can predict the strength and nature of the interaction.
These models can calculate intermolecular interaction energies and identify the specific points of contact (e.g., hydrogen bonds, π-π stacking, steric repulsion) that differ between the two diastereomeric pairs. The calculated differences in NMR chemical shifts for the modeled diastereomers can then be correlated with experimental spectra to validate the model of chiral recognition. While detailed computational studies on the chiral recognition mechanism of this compound itself are not widely available in the searched literature, the methodology is well-established for other chiral systems.
Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical property (e.g., catalytic efficiency). For ligand optimization in asymmetric catalysis, a QSAR-like approach can be used, often referred to as Quantitative Structure-Enantioselectivity Relationship (QSER).
In the context of ligands derived from this compound, a QSAR/QSER study would involve synthesizing a library of related ligands with systematic variations in their structure. For example, the substituents on the nitrogen atom or at other positions on the ferrocene rings could be varied. The enantioselectivity of each ligand in a specific catalytic reaction would be measured experimentally.
Computationally, a set of molecular descriptors would be calculated for each ligand. These descriptors quantify various aspects of the molecule's structure, such as:
Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Tolman cone angle for phosphines).
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Topological descriptors: Describing molecular connectivity and shape.
A mathematical model (e.g., multiple linear regression, partial least squares) is then built to correlate these descriptors with the observed enantioselectivity. The resulting equation can be used to predict the effectiveness of new, unsynthesized ligands and to guide the rational design of more efficient catalysts. biomedpharmajournal.org While the potential for using QSAR for the rational design of ferrocene derivatives as drugs or ligands is recognized, specific QSAR studies focused on optimizing ligands derived from this compound for catalysis are not prominently featured in the reviewed literature. mdpi.comnih.gov
Future Perspectives and Emerging Research Directions
Development of Next-Generation Chiral Ferrocene (B1249389) Ligands with Enhanced Performance and Selectivity
The quest for catalysts with superior activity and enantioselectivity is a perpetual driver of innovation in organic synthesis. Building on the success of early ligands derived from (S)-N,N-Dimethyl-1-ferrocenylethylamine, researchers are actively designing and synthesizing next-generation chiral ferrocene ligands. These new ligands often feature modifications to the phosphine (B1218219) groups, the amino moiety, or the ferrocene backbone itself, aiming to fine-tune the steric and electronic properties of the resulting metal complexes.
Prominent examples of ligand families derived from Ugi's amine include the highly successful Josiphos, Taniaphos, and Walphos ligands. wikipedia.org These ligands have demonstrated exceptional performance in a range of asymmetric catalytic reactions. For instance, Josiphos ligands are renowned for their effectiveness in the asymmetric hydrogenation of various substrates, including ketones and olefins, consistently affording high enantiomeric excesses (ee). Similarly, Taniaphos ligands have shown remarkable results in palladium-catalyzed allylic alkylation and amination reactions.
The development of these next-generation ligands is often guided by computational modeling and a deep understanding of reaction mechanisms. By systematically modifying the ligand structure, researchers can optimize the catalyst's performance for specific transformations, leading to higher yields, improved selectivities, and broader substrate scopes.
Table 1: Performance of Selected Chiral Ferrocene Ligands in Asymmetric Catalysis
| Ligand Family | Representative Ligand Structure | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Josiphos | Asymmetric Hydrogenation | Substituted Ketones | Up to 99% | |
| Taniaphos | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | Up to 98% | |
| Walphos | Asymmetric Hydroboration | Styrene derivatives | Up to 95% |
Exploration of Novel Catalytic Transformations and Synthetic Applications
The versatility of chiral ligands derived from (S)-N,N-Dimethyl-1-ferrocenylethylamine extends beyond well-established reactions. Researchers are continuously exploring their application in novel catalytic transformations, pushing the boundaries of what is synthetically possible. These investigations are leading to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to complex molecular architectures with high stereocontrol.
Recent studies have demonstrated the utility of these ferrocene-based catalysts in a variety of innovative reactions, including:
Enantioselective C-H Functionalization: This burgeoning field aims to directly convert ubiquitous C-H bonds into valuable functional groups, and chiral ferrocene ligands are playing a pivotal role in achieving high enantioselectivity.
Asymmetric Cycloaddition Reactions: The construction of cyclic systems with defined stereochemistry is a fundamental challenge in organic synthesis. Ferrocene-based catalysts are being successfully employed in reactions like the [4+2] and [3+2] cycloadditions to produce chiral cyclic molecules.
Cross-Coupling Reactions: The development of enantioselective variants of classic cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, is being advanced through the use of novel chiral ferrocene phosphine ligands.
These new applications not only showcase the remarkable catalytic potential of (S)-N,N-Dimethyl-1-ferrocenylethylamine derivatives but also provide synthetic chemists with powerful new tools for the efficient and stereoselective synthesis of complex organic molecules.
Integration of S-N,N-Dimethyl-1-ferrocenylethylamine Derivatives into Advanced Materials and Supramolecular Architectures
The unique electrochemical and structural properties of the ferrocene moiety make its derivatives, including those of (S)-N,N-Dimethyl-1-ferrocenylethylamine, attractive building blocks for the construction of advanced materials and supramolecular assemblies. The ability of the iron center to undergo reversible oxidation and reduction allows for the creation of redox-responsive materials whose properties can be switched by an external stimulus.
Recent research has focused on incorporating these chiral ferrocene units into polymers, metal-organic frameworks (MOFs), and hydrogels. rsc.orgrsc.org For example, redox-sensitive supramolecular hydrogels have been fabricated using ferrocene derivatives as guest molecules that can be reversibly bound and released from a host molecule, such as cyclodextrin, upon a redox trigger. rsc.orgbohrium.comresearchgate.net This change in host-guest interaction can lead to macroscopic changes in the material's properties, such as swelling, shrinking, or sol-gel transitions. rsc.orgbohrium.comresearchgate.net
The chirality of (S)-N,N-Dimethyl-1-ferrocenylethylamine derivatives can also be exploited to create chiral materials with unique optical or recognition properties. These materials have potential applications in areas such as chiral sensing, enantioselective separations, and chiroptical devices. The first example of a coordination polymer based on Ugi's amine has been synthesized, opening up new avenues for the development of chiral MOFs with potential applications in catalysis and enantioselective recognition. rsc.org
Advancements in Green Chemistry and Sustainable Catalysis through Ferrocene-Based Systems
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are of paramount importance in modern chemical research. Ferrocene-based catalytic systems, including those derived from (S)-N,N-Dimethyl-1-ferrocenylethylamine, offer several advantages in this regard.
Another key aspect of green chemistry is the use of environmentally benign solvents. Recent studies have demonstrated the successful application of ferrocene-based catalysts in green solvents such as water and ionic liquids, further enhancing the sustainability of these synthetic methods. The development of recyclable catalysts and the use of green reaction media are significant advancements towards more environmentally friendly chemical manufacturing. researchgate.net
Multicomponent Reactions and Cascade Catalysis Utilizing Ferrocenyl Systems
Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. acs.orgnih.govmdpi.com The Ugi four-component reaction, which is mechanistically related to the synthesis of Ugi's amine itself, is a prime example of a powerful MCR. acs.orgnih.govmdpi.com
Researchers are exploring the use of chiral ferrocenyl systems as catalysts for novel multicomponent and cascade reactions. In a cascade reaction, a series of intramolecular transformations are triggered by a single catalytic event, leading to a rapid increase in molecular complexity. The unique electronic properties of the ferrocene moiety can be harnessed to facilitate these complex reaction sequences.
While the direct use of (S)-N,N-Dimethyl-1-ferrocenylethylamine as a catalyst in MCRs is still an emerging area, the development of chiral ligands derived from it for use in such reactions is a promising avenue of research. These catalytic systems have the potential to enable the enantioselective synthesis of complex, polyfunctional molecules in a single step, representing a significant advance in synthetic efficiency and sustainability.
Q & A
Q. What experimental conditions optimize the racemization of (S)-N,N-Dimethyl-1-ferrocenylethylamine?
The racemization of enantiomerically pure (S)-N,N-Dimethyl-1-ferrocenylethylamine is achieved via a radical process using thiol catalysts and AIBN as an initiator. Key parameters include:
- Molar ratio : 1:1.2:0.6 (amine:thiol:AIBN)
- AIBN addition : Dropwise addition over 18 hours to control radical initiation kinetics.
- Solvent : Reflux in toluene to maintain reaction temperature and solubility. Under these conditions, complete racemization is achieved, with residual enantiomeric excess (e.e.%) reduced to 12% when using a crosslinked mercaptopolystyrene resin catalyst .
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Amine:Thiol:AIBN) | 1:1.2:0.6 |
| AIBN Addition Time | 18 hours |
| Solvent | Toluene (reflux) |
| Catalyst | Crosslinked mercaptopolystyrene resin |
Q. How can researchers validate the enantiomeric purity of (S)-N,N-Dimethyl-1-ferrocenylethylamine?
Enantiomeric purity is typically assessed via chiral high-performance liquid chromatography (HPLC) or polarimetry. For polarimetry, specific rotation measurements (e.g., α = -40° for the (S)-enantiomer in similar chiral amines) provide quantitative e.e.% values . Nuclear magnetic resonance (NMR) with chiral shift reagents or derivatization agents (e.g., Mosher’s acid chloride) can further confirm stereochemical integrity.
Q. What methodologies are recommended for characterizing the compound’s structural stability under radical-mediated conditions?
- EPR Spectroscopy : Detects radical intermediates during AIBN-initiated racemization.
- Kinetic Studies : Monitor reaction progress via timed sampling and HPLC analysis to determine rate constants.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability during reflux conditions .
Advanced Research Questions
Q. How can discrepancies in racemization efficiency under varying catalytic systems be resolved?
Contradictions in catalytic efficiency (e.g., homogeneous thiols vs. heterogeneous resins) require systematic analysis:
- Surface Area Analysis (BET) : Assesses catalyst porosity and active site accessibility.
- Leaching Tests : Determine if catalytic activity stems from homogeneous species released by the resin.
- Kinetic Isotope Effects (KIE) : Differentiate between radical-chain and non-chain mechanisms .
Q. What strategies enhance the design of heterogeneous catalysts for improved racemization yields?
- Functional Group Tuning : Modify thiol density and crosslinking degree in polystyrene resins to optimize radical transfer efficiency.
- Support Engineering : Use mesoporous silica or magnetic nanoparticles to improve catalyst recovery and reusability.
- In Situ Characterization : Employ operando spectroscopy (e.g., FTIR) to monitor active site behavior during racemization .
Q. How do computational models elucidate the radical-mediated racemization mechanism?
- Density Functional Theory (DFT) : Calculates activation energies for hydrogen abstraction steps between thiols and the ferrocenyl ethylamine backbone.
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., toluene polarity) on radical propagation.
- Transition State Analysis : Identifies stereochemical inversion pathways during the radical intermediate stage .
Data Contradiction Analysis
If conflicting e.e.% values arise under similar conditions, consider:
- Impurity Profiling : Trace metal contaminants (e.g., from ferrocene) may alter reaction pathways.
- Oxygen Sensitivity : Radical reactions are highly sensitive to oxygen; inert atmosphere consistency must be verified.
- Catalyst Batch Variability : Characterize resin catalysts across batches via X-ray photoelectron spectroscopy (XPS) to confirm thiol group consistency .
Comparative Studies with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
